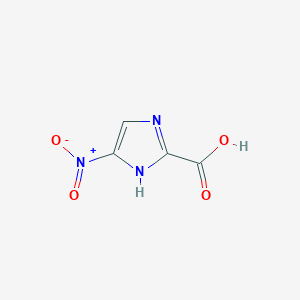

5-nitro-1H-imidazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-4(9)3-5-1-2(6-3)7(10)11/h1H,(H,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPSXTPPQBEISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403145 | |

| Record name | 5-nitro-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351990-51-7 | |

| Record name | 5-nitro-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-nitro-1H-imidazole-2-carboxylic acid chemical structure and properties

An In-Depth Technical Guide to 5-nitro-1H-imidazole-2-carboxylic Acid: Structure, Properties, Synthesis, and Applications

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically vital molecules, including the amino acid histidine and purines.[1][2] Its derivatives are a cornerstone of pharmaceutical development, exhibiting a vast array of biological activities.[3] The introduction of a nitro group, particularly at the 5-position, gives rise to the 5-nitroimidazole class of compounds, which have been instrumental as antimicrobial agents since their discovery in the 1950s.[1][4] These compounds are renowned for their efficacy against anaerobic bacteria and various protozoan parasites.[5][6]

Within this critical class of molecules, this compound (C₄H₃N₃O₄) stands out as a pivotal heterocyclic organic compound.[1] Characterized by an imidazole ring substituted with a nitro group at the 5-position and a carboxylic acid at the 2-position, it serves as a versatile and valuable building block in synthetic and medicinal chemistry.[1][7] Its unique arrangement of functional groups allows for extensive derivatization, making it a key precursor for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic methodologies, biological activity, and applications for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Structure and Identification

The structure of this compound features a five-membered aromatic imidazole ring. The electron-withdrawing nitro group at the C5 position and the carboxylic acid group at the C2 position are crucial determinants of its chemical reactivity and biological activity.

Caption: Annotated structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [7][8] |

| CAS Number | 351990-51-7 | [1][7] |

| Molecular Formula | C₄H₃N₃O₄ | [7][8] |

| Molecular Weight | 157.08 g/mol | [1][7][8] |

| Canonical SMILES | C1=C(NC(=N1)C(=O)O)[O-] | [7] |

| InChI Key | LNPSXTPPQBEISL-UHFFFAOYSA-N |[1][7] |

Physicochemical Properties

The physicochemical properties of this molecule are dominated by its polar functional groups. The presence of the carboxylic acid and the imidazole nitrogens allows for extensive hydrogen bonding, which dictates its solubility.

Table 2: Physicochemical Data

| Property | Value / Description | Source(s) |

|---|---|---|

| Boiling Point | 533.8 ± 42.0 °C at 760 mmHg (Predicted) | [9][10] |

| Solubility | Aqueous: Very soluble. The ionic character at physiological pH and multiple hydrogen bonding sites contribute to high water solubility. | [7] |

| Organic: Moderately soluble in organic solvents. | [7] |

| Stability | Prone to decarboxylation, particularly in non-alkaline conditions. However, it exhibits surprising stability under strongly acidic conditions. |[1][11] |

The molecular structure supports multiple tautomeric forms due to proton migration within the imidazole ring.[7] This, combined with resonance stabilization from the electron-withdrawing nitro and carboxylic acid groups, results in significant electron delocalization across the molecule, influencing its overall reactivity.[7]

Part 2: Synthesis and Reactivity

Synthetic Pathways

The construction of the this compound core is primarily achieved through two main strategies: oxidation of precursors or nitration of the pre-formed imidazole ring.

This is a robust method that typically starts from a more readily available 2-methyl or 2-hydroxymethyl-5-nitroimidazole derivative. The oxidation of the side chain at the C2 position yields the desired carboxylic acid.

Exemplary Protocol: Oxidation of a 1-alkyl-2-hydroxymethyl-5-nitroimidazole This protocol is adapted from a patented method for synthesizing 1-alkyl derivatives, which demonstrates the core principle.[11]

-

Dissolution: Add the starting material, 1-alkyl-2-hydroxymethyl-5-nitroimidazole (1.0 eq), with stirring to concentrated sulfuric acid (approx. 5-6 eq).

-

Addition of Oxidant: Add nitric acid (approx. 2.4 eq) to the sulfuric acid mixture.

-

Reaction: Heat the resulting solution for 15-60 hours at approximately 75-80°C. The strongly acidic medium surprisingly stabilizes the carboxylic acid product, preventing its degradation.[1][11]

-

Isolation: After cooling, slowly add the reaction mixture to ice (approx. 10 parts by weight).

-

Precipitation: The 1-alkyl-5-nitroimidazole-2-carboxylic acid product precipitates out of the aqueous solution.

-

Purification: Recover the solid product by filtration, wash with water, and dry in vacuo at room temperature.

Caption: Workflow for synthesis via oxidation of a hydroxymethyl precursor.

This approach involves the direct nitration of an imidazole ring that already contains the carboxylic acid moiety (often protected as an ester).

Exemplary Protocol: Nitration of an Imidazole-2-carboxylate This protocol is based on the synthesis of the ethyl ester of a 1-methyl derivative.[12]

-

Dissolution: Dissolve the starting material, ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq), in concentrated sulfuric acid (approx. 4 mL per gram of starting material).

-

Nitration: Slowly add concentrated nitric acid (approx. 4 mL per gram of starting material) while maintaining a controlled temperature.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 70°C) for several hours (e.g., 3 hours).

-

Work-up: Dilute the cooled reaction mixture with water and neutralize to a pH of 7-8 with an aqueous base (e.g., Na₂CO₃).

-

Extraction: Extract the product (ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate) with an organic solvent like dichloromethane (DCM).

-

Purification: Combine the organic layers, concentrate, and purify using silica gel column chromatography.

-

Hydrolysis (if necessary): The resulting ester can be hydrolyzed to the carboxylic acid under appropriate basic or acidic conditions.

Caption: Workflow for synthesis via nitration of an imidazole precursor.

Chemical Reactivity and Derivatization

The dual functionality of this compound makes it an ideal intermediate for creating diverse molecular libraries.

-

Carboxylic Acid Group: This is the primary site for derivatization. It readily reacts with alcohols to form esters and with amines to form amides , which can significantly modulate the compound's biological activity and pharmacokinetic properties.[7]

-

Nitro Group: The nitro group can be chemically reduced to an amino group, providing another handle for further functionalization and altering the electronic properties of the molecule.[7]

-

Imidazole Ring: The N-H of the imidazole ring can be alkylated or acylated to introduce various substituents.

Exemplary Protocol: Amide Synthesis This protocol is adapted from the synthesis of amide derivatives of a related nitroimidazole carboxylic acid.

-

Setup: In a flask, suspend the 5-nitroimidazole-2-carboxylic acid derivative (1.0 eq) and the desired amine or sulfonamide (1.0 eq) in a dry solvent such as pyridine.

-

Condensing Agent: Add a condensing agent, such as phosphorus oxychloride (POCl₃), to the mixture.

-

Reaction: Allow the reaction to proceed, often with heating, until completion.

-

Isolation: The product can be isolated through precipitation by pouring the reaction mixture into water, followed by filtration and recrystallization.

-

Characterization: Confirm the structure of the resulting amide using spectroscopic methods like IR and ¹H NMR.

Caption: Key derivatization reactions of the core molecule.

Part 3: Biological Activity and Applications

Mechanism of Action of 5-Nitroimidazoles

5-nitroimidazole derivatives are prodrugs.[13][14] Their antimicrobial toxicity is not inherent but is activated under the specific low-oxygen conditions found in anaerobic bacteria and certain protozoa.[5]

-

Cellular Uptake: The neutral prodrug diffuses into the microbial cell.[15]

-

Reductive Activation: Inside the cell, low-redox-potential proteins (e.g., ferredoxin, nitroreductases) transfer electrons to the nitro group.[13][14]

-

Radical Formation: This reduction converts the nitro group into a highly reactive nitro anion radical and other cytotoxic intermediates like nitroso and hydroxylamine derivatives.[4][15]

-

Macromolecular Damage: These reactive species are potent oxidizing agents that cause extensive damage to cellular macromolecules, most critically by inducing strand breakage and degradation of DNA, which ultimately leads to cell death.[7][15]

Caption: Mechanism of action for 5-nitroimidazole antimicrobial agents.

Antimicrobial Spectrum

The 5-nitroimidazole class is a well-established group of agents effective against:

-

Anaerobic Protozoa: Including Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.[5]

-

Anaerobic Bacteria: A wide range of anaerobic pathogenic bacteria.[5]

Specifically, this compound and its derivatives have shown potential in inhibiting pathogens like Trichomonas vaginalis and the microaerophilic bacterium Helicobacter pylori.[7] This positions the scaffold as a valuable starting point for developing new treatments for parasitic and bacterial infections.[13][14]

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a chemical intermediate.[1]

-

Scaffold for Antimicrobials: It is a foundational scaffold for designing new antimicrobial agents targeting anaerobic infections.[7][9]

-

Medicinal Chemistry Research: The functional groups allow for easy and systematic modification, making it invaluable for structure-activity relationship (SAR) studies to create derivatives with enhanced efficacy, better selectivity, and reduced toxicity.[9][10]

-

Heterocyclic Synthesis: It serves as a precursor for synthesizing more complex fused heterocyclic systems.

Part 4: Analytical Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Value / Range | Rationale |

|---|---|---|---|

| ¹H NMR | Imidazole C4-H | ~7.0 - 8.0 δ (singlet) | Aromatic proton in an electron-deficient ring. |

| Imidazole N1-H | Downfield, broad singlet | Acidic proton, position can vary with solvent and concentration. | |

| Carboxylic Acid O-H | > 10.0 δ (broad singlet) | Very acidic proton, often exchanges with D₂O. | |

| ¹³C NMR | Carboxyl C=O | ~160 - 175 δ | Typical range for a carboxylic acid carbon. |

| Imidazole C2, C4, C5 | ~120 - 150 δ | Aromatic carbons influenced by heteroatoms and substituents. | |

| IR Spectroscopy | N-H Stretch | 3100 - 3400 cm⁻¹ (Broad) | Hydrogen-bonded N-H group in the imidazole ring. |

| O-H Stretch | 2500 - 3300 cm⁻¹ (Very Broad) | Characteristic stretch for a carboxylic acid O-H. | |

| C=O Stretch | 1680 - 1720 cm⁻¹ (Strong) | Carbonyl stretch of the carboxylic acid. | |

| N=O Stretch (NO₂) | 1500 - 1560 cm⁻¹ (Strong, Asym.) 1340 - 1380 cm⁻¹ (Strong, Sym.) | Asymmetric and symmetric stretches of the nitro group. |

| | C=N Stretch | 1580 - 1650 cm⁻¹ (Medium) | Imidazole ring C=N vibration. |

General Protocol: Acquiring NMR Spectra This is a generalized procedure.[16]

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Place the tube in the NMR spectrometer and acquire the spectrum according to standard instrument parameters.

-

Analysis: Process the resulting Free Induction Decay (FID) and analyze the spectrum to identify chemical shifts, multiplicities, and integrations.

Part 5: Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from related nitroimidazole and imidazole carboxylic acid compounds can guide safe handling practices.[17][18][19]

-

General Hazards: May be harmful if swallowed. Can cause skin and serious eye irritation.[17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA standards.[17][18]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.

-

Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[17]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Prevent dust formation. Wash hands thoroughly after handling.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][17]

-

Incompatible Materials: Strong oxidizing agents, strong bases, amines, and strong reducing agents.[17]

Conclusion

This compound is a compound of significant strategic importance in modern medicinal chemistry. Its structure, rich in reactive functional groups, provides a versatile platform for the synthesis of novel compounds, particularly in the pursuit of new antimicrobial agents. The well-understood mechanism of action of the 5-nitroimidazole class provides a rational basis for its use as a pharmacophore against anaerobic pathogens. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is crucial for researchers aiming to leverage this potent scaffold in the development of next-generation therapeutics.

References

-

Benchchem. This compound | 351990-51-7.

-

Smolecule. Buy this compound | 351990-51-7.

-

Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole.

-

PubChem. This compound.

-

PubMed. In-vitro studies of two 5-nitroimidazole derivatives.

-

ResearchGate. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships.

-

MDPI. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases.

-

PubChem. 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid.

-

MDPI. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review.

-

Benchchem. The Biological Activity of 5-Nitroso-1H-Imidazole Derivatives: A Technical Guide.

-

MySkinRecipes. This compound.

-

ChemicalBook. 1H-Imidazole-2-carboxylic acid, 5-nitro-, methyl ester(2110793-02-5) 1 H NMR.

-

BLD Pharm. 351990-51-7|this compound.

-

Google Patents. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids.

-

MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.

-

Wikipedia. Nitroimidazole.

-

Benchchem. Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide.

-

Fisher Scientific. SAFETY DATA SHEET - 1H-Imidazole-2-carboxylic acid.

-

Sigma-Aldrich. SAFETY DATA SHEET - 1H-imidazole monohydrochloride.

-

Bouling Chemical Co., Limited. 1H-Imidazole-5-Carboxylic Acid, 1-Methyl-2-Nitro.

-

IJPPR. Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives.

-

ChemicalBook. ethyl 1-methyl-5-nitroimidazole-2-carboxylate.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-4(5)nitroimidazole.

-

PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.

-

MySkinRecipes. This compound (Thai).

-

CDH Fine Chemical. material safety data sheet sds/msds - 2-METHYL-5-NITRO IMIDAZOLE.

-

ResearchGate. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives.

-

PubChem. 1H-Imidazole-2-carboxylic acid.

-

ChemicalBook. 1H-Imidazole-2-carboxylic acid synthesis.

Sources

- 1. This compound | 351990-51-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 351990-51-7 [smolecule.com]

- 8. This compound | C4H3N3O4 | CID 4424209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. This compound [myskinrecipes.com]

- 11. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]

- 12. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE CAS#: 1564-49-4 [amp.chemicalbook.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of 5-nitro-1H-imidazole-2-carboxylic acid from 2-methyl-5-nitroimidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-nitro-1H-imidazole-2-carboxylic acid, a crucial building block in pharmaceutical research, from the readily available starting material, 2-methyl-5-nitroimidazole. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthetic pathway, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. The guide emphasizes scientific integrity, providing a self-validating protocol and citing authoritative sources to support key claims.

Introduction: The Significance of this compound

This compound is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of pharmacologically active molecules. The nitroimidazole scaffold is a well-established pharmacophore, with numerous derivatives exhibiting potent antimicrobial and antiprotozoal activities. The presence of the carboxylic acid functionality at the 2-position of the imidazole ring provides a convenient handle for further chemical modifications, such as amidation and esterification, enabling the generation of diverse chemical libraries for drug discovery programs.

The synthesis of this valuable intermediate from 2-methyl-5-nitroimidazole, a commercially available and relatively inexpensive starting material, is a topic of significant interest in medicinal and process chemistry. This guide focuses on the direct oxidation of the 2-methyl group to a carboxylic acid, a robust and efficient transformation.

The Synthetic Pathway: From Methyl to Carboxylic Acid

The core of this synthesis is the oxidation of the methyl group at the 2-position of the 2-methyl-5-nitroimidazole ring. This transformation is typically achieved using a strong oxidizing agent, with potassium permanganate (KMnO₄) being a common and effective choice. The reaction is analogous to the well-known benzylic oxidation of alkylarenes.

The Choice of Oxidant: Potassium Permanganate

Potassium permanganate is a powerful and versatile oxidizing agent capable of converting alkyl groups attached to aromatic and heterocyclic systems into carboxylic acids. Its efficacy stems from the high oxidation state of manganese (VII), which readily accepts electrons. The reaction is typically performed in an aqueous medium, often with a co-solvent to enhance the solubility of the organic substrate.

The choice of KMnO₄ is underpinned by several factors:

-

High Reactivity: It is sufficiently reactive to oxidize the relatively stable methyl group.

-

Cost-Effectiveness: It is an inexpensive and readily available reagent.

-

Well-Established Chemistry: The mechanisms and applications of permanganate oxidations are extensively documented in the chemical literature.

Reaction Mechanism: A Free-Radical Pathway

The oxidation of the 2-methyl group of 2-methyl-5-nitroimidazole with potassium permanganate is believed to proceed through a free-radical chain mechanism, similar to the oxidation of toluene to benzoic acid. The key steps are as follows:

-

Initiation: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion, forming a benzyl-like radical intermediate and a manganese(VI) species. The stability of this radical is enhanced by resonance with the imidazole ring.

-

Propagation: The radical reacts with another permanganate ion to form a manganate ester. This ester then undergoes hydrolysis to yield the corresponding alcohol (2-hydroxymethyl-5-nitroimidazole).

-

Further Oxidation: The alcohol is rapidly oxidized to the corresponding aldehyde, which is then further oxidized to the carboxylic acid. Under the strong oxidizing conditions, the reaction does not stop at the alcohol or aldehyde stage.

-

Termination: The reaction is terminated by the combination of radicals or by other side reactions.

The electron-withdrawing nitro group at the 5-position of the imidazole ring can influence the reaction rate. While it deactivates the ring towards electrophilic attack, its effect on the radical abstraction from the methyl group is more complex. The imidazole ring itself can also be susceptible to oxidation under harsh conditions, making careful control of the reaction parameters crucial.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed to ensure reproducibility and high yield.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2-methyl-5-nitroimidazole | ≥98% | Sigma-Aldrich |

| Potassium permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Fisher Scientific |

| Pyridine | Anhydrous, 99.8% | Acros Organics |

| Deionized Water | N/A | In-house |

| Sodium bisulfite (NaHSO₃) | ACS Reagent | VWR Chemicals |

| Hydrochloric acid (HCl) | 37% | J.T. Baker |

| Diethyl ether | ACS Reagent | EMD Millipore |

| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Alfa Aesar |

Detailed Experimental Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methyl-5-nitroimidazole (12.7 g, 0.1 mol).

-

Dissolution: Add a mixture of pyridine (100 mL) and deionized water (70 mL) to the flask. Stir the mixture until the 2-methyl-5-nitroimidazole is completely dissolved.

-

Heating: Heat the solution to 80-85 °C using a heating mantle with a temperature controller.

-

Addition of Oxidant: While maintaining the temperature at 80-85 °C, add a solution of potassium permanganate (31.6 g, 0.2 mol) in deionized water (150 mL) dropwise from the dropping funnel over a period of 2-3 hours. The addition should be slow enough to control the exothermic reaction. The color of the reaction mixture will turn from purple to a brown suspension of manganese dioxide (MnO₂).

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 80-85 °C for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up - Quenching and Filtration: Cool the reaction mixture to room temperature. The excess potassium permanganate is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears. The brown precipitate of manganese dioxide is removed by vacuum filtration through a pad of Celite®. Wash the filter cake with hot water (2 x 50 mL).

-

Acidification and Precipitation: Combine the filtrate and the washings in a beaker. Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A pale-yellow precipitate of this compound will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water (2 x 30 mL). Dry the product in a vacuum oven at 50-60 °C to a constant weight. The crude product can be recrystallized from hot water or an ethanol/water mixture to obtain a highly pure product.

Expected Yield and Characterization

-

Yield: 70-80%

-

Appearance: Pale-yellow crystalline solid

-

Melting Point: 255-257 °C (decomposes)

-

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 13.5-14.5 (br s, 1H, COOH), 8.2-8.4 (s, 1H, imidazole C-H), 3.5-4.0 (br s, 1H, N-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 160-162 (C=O), 148-150 (C-NO₂), 138-140 (imidazole C), 125-127 (imidazole C-H).

-

IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch), 3100-3000 (N-H stretch), 1720-1700 (C=O stretch), 1540-1520 (asymmetric NO₂ stretch), 1350-1330 (symmetric NO₂ stretch).

-

Visualization of the Process

Reaction Scheme

Caption: Overall reaction scheme for the oxidation of 2-methyl-5-nitroimidazole.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 2-methyl-5-nitroimidazole via potassium permanganate oxidation is a reliable and efficient method for obtaining this valuable pharmaceutical intermediate. This guide has provided a detailed protocol, an explanation of the underlying chemical principles, and visual aids to facilitate understanding and implementation. By following the outlined procedures and adhering to good laboratory practices, researchers can confidently synthesize this key building block for their drug discovery and development endeavors.

References

-

Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]

-

2-Methyl-5-nitroimidazole. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

- Kollonitsch, J. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids. U.S. Patent No. 3,325,507. Washington, DC: U.S.

The Inner Workings of a Potent Weapon: An In-Depth Technical Guide to the Mechanism of Action of 5-Nitroimidazole Compounds in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroimidazole compounds represent a cornerstone in the treatment of anaerobic bacterial and parasitic infections. Their efficacy hinges on a fascinating and highly selective mechanism of action that exploits the unique metabolic environment of these microorganisms. This technical guide provides a comprehensive exploration of the molecular processes that govern the antimicrobial activity of 5-nitroimidazoles, from their initial entry into the bacterial cell as inert prodrugs to their transformation into potent DNA-damaging agents. We will delve into the critical role of bacterial nitroreductases, the generation of cytotoxic reactive nitrogen species, the ensuing damage to cellular macromolecules, and the biochemical strategies bacteria employ to develop resistance. This guide is intended to serve as a detailed resource for researchers and drug development professionals seeking a deeper understanding of this important class of antibiotics.

The Prodrug Principle: A Trojan Horse Approach

5-Nitroimidazole compounds, such as metronidazole and tinidazole, are not inherently toxic. They enter bacterial cells, typically via passive diffusion, in an inactive prodrug form[1][2][3][4]. Their selective toxicity against anaerobic and microaerophilic bacteria stems from the unique low-redox-potential environment within these organisms, which is essential for the activation of the nitro group[1][2][3][5][]. In aerobic environments, the presence of oxygen inhibits this activation process, rendering the compounds largely ineffective against aerobic bacteria[1][2][5].

The Reductive Activation Cascade: Unleashing the Cytotoxic Potential

The transformation from a benign prodrug to a potent bactericidal agent is a multi-step process initiated by the reduction of the 5-nitro group. This critical activation is catalyzed by a suite of bacterial enzymes possessing low redox potentials.

Key Enzymatic Players in Activation

Several key enzymes are implicated in the reductive activation of 5-nitroimidazoles. The specific enzymes involved can vary between different bacterial species.

-

Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is a central component of anaerobic energy metabolism and plays a pivotal role in the activation of 5-nitroimidazoles[5][7][8]. PFOR catalyzes the oxidative decarboxylation of pyruvate, transferring electrons to low-potential electron carriers like ferredoxin or flavodoxin[5][7][8].

-

Ferredoxin and Flavodoxin: These small, iron-sulfur-containing proteins are the immediate electron donors for the reduction of the 5-nitroimidazole's nitro group[1][5][7]. Their exceptionally low redox potential is a key determinant of the selective toxicity of these drugs for anaerobes[1][5].

-

Nitroreductases (NTRs): A diverse group of enzymes that can reduce nitroaromatic compounds. In some bacteria, specific nitroreductases, such as RdxA and FrxA in Helicobacter pylori, are crucial for the activation of 5-nitroimidazoles[9][10][11]. These enzymes often use flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors[].

-

Thioredoxin Reductase (TrxR): In some protozoan parasites and potentially in some bacteria, thioredoxin reductase has been shown to participate in the activation of 5-nitroimidazoles[4][12].

The following diagram illustrates the general pathway of reductive activation:

Caption: Reductive activation of 5-nitroimidazoles in anaerobic bacteria.

Generation of Cytotoxic Intermediates

The single-electron reduction of the nitro group results in the formation of a short-lived and highly reactive nitroso radical anion[5][13][14]. This species is a key cytotoxic intermediate. Further reduction can lead to the formation of other reactive species, including nitroso and hydroxylamine derivatives[5][15][16]. These intermediates are potent oxidizing and alkylating agents that can indiscriminately react with and damage various cellular macromolecules.

The Molecular Onslaught: Targeting Cellular Macromolecules

The cytotoxic effects of activated 5-nitroimidazoles are primarily attributed to their interaction with and damage to bacterial DNA[1][2][13][17][18][19].

DNA Damage: The Primary Mechanism of Lethality

The reactive intermediates generated from 5-nitroimidazole reduction can induce a variety of lesions in bacterial DNA:

-

DNA Strand Breaks: The most significant form of damage is the induction of single- and double-strand breaks in the DNA backbone[13][19][20]. This fragmentation disrupts DNA replication and transcription, ultimately leading to cell death[].

-

Helix Destabilization: The interaction of the reactive species with the DNA can lead to the destabilization of the double helix structure[].

-

Covalent Adduct Formation: The reactive intermediates can form covalent adducts with DNA bases, further compromising the integrity and function of the genetic material[16][21].

The following diagram depicts the mechanism of DNA damage:

Caption: Mechanisms of DNA damage by activated 5-nitroimidazoles.

Other Cellular Targets

While DNA is the primary target, the reactive intermediates can also damage other vital cellular components, including proteins and lipids, further contributing to the bactericidal effect[4][16][21].

The Role of Oxygen: A Double-Edged Sword

The presence of molecular oxygen significantly antagonizes the activity of 5-nitroimidazoles. Oxygen can readily accept an electron from the nitroso radical anion, regenerating the parent 5-nitroimidazole compound in a process known as "futile cycling"[5][22]. This prevents the accumulation of the cytotoxic intermediates needed to kill the bacterium. While this futile cycling can generate superoxide radicals, which are themselves toxic, it ultimately reduces the intended antimicrobial efficacy of the drug[5].

Bacterial Resistance: Evading the Cytotoxic Assault

The emergence of bacterial resistance to 5-nitroimidazoles is a growing clinical concern. Bacteria have evolved several mechanisms to counteract the effects of these drugs.

Impaired Reductive Activation

The most common mechanism of resistance involves a decrease in the activity of the enzymes responsible for activating the 5-nitroimidazole prodrug[9][10][23][24].

-

Downregulation or Mutation of Activating Enzymes: Mutations in the genes encoding PFOR, ferredoxin, or specific nitroreductases can lead to decreased expression or the production of less efficient enzymes, thereby reducing the conversion of the prodrug to its active form[23][24].

Enzymatic Inactivation

Some bacteria possess enzymes that can inactivate 5-nitroimidazoles through alternative reduction pathways that do not generate cytotoxic intermediates.

-

Nim Proteins: A family of nitroimidazole resistance proteins (NimA, NimB, etc.) can reduce the nitro group of 5-nitroimidazoles to a non-toxic amino derivative, effectively detoxifying the drug[5][25].

Other Resistance Mechanisms

Other, less common mechanisms of resistance include:

-

Increased Drug Efflux: Some bacteria may acquire efflux pumps that actively transport the 5-nitroimidazole out of the cell, reducing its intracellular concentration[20].

-

Enhanced DNA Repair: An upregulation of DNA repair systems can help the bacteria to cope with the DNA damage induced by the activated drug[9].

-

Altered Metabolic Pathways: A metabolic shift away from pathways that generate the low-redox-potential electrons necessary for drug activation can also contribute to resistance[9].

The following diagram provides an overview of the mechanisms of resistance:

Caption: Overview of bacterial resistance mechanisms to 5-nitroimidazoles.

Experimental Protocols for Studying 5-Nitroimidazole Action

A variety of in vitro methods are employed to investigate the mechanism of action and resistance to 5-nitroimidazole compounds.

Antimicrobial Susceptibility Testing

-

Broth Microdilution: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a 5-nitroimidazole against a bacterial isolate[26][27].

-

Prepare serial twofold dilutions of the 5-nitroimidazole compound in an appropriate anaerobic broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plate under strict anaerobic conditions at the optimal temperature for the bacterium for 24-48 hours.

-

The MIC is the lowest concentration of the drug that completely inhibits visible growth of the bacterium.

-

-

Agar Dilution: This method is similar to broth microdilution but is performed on solid agar medium[27]. It is often considered the reference method for anaerobic susceptibility testing.

Assays for DNA Damage

-

Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA strand breaks in individual cells[28].

-

Embed bacterial cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the DNA.

-

Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA strand breaks[28].

-

Fix and permeabilize the bacterial cells.

-

Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the level of DNA damage.

-

Measurement of Nitroreductase Activity

-

Spectrophotometric Assay: The activity of nitroreductase enzymes can be measured by monitoring the reduction of a chromogenic nitroaromatic substrate.

-

Prepare a reaction mixture containing the bacterial cell lysate (or purified enzyme), a suitable electron donor (e.g., NADPH), and a nitroaromatic substrate (e.g., p-nitrophenol).

-

Monitor the decrease in absorbance of the nitroaromatic substrate or the increase in absorbance of the reduced product over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of substrate conversion.

-

Quantitative Data Summary

The following table summarizes the in vitro susceptibility of various anaerobic bacteria to different 5-nitroimidazole compounds, as indicated by their Minimum Inhibitory Concentrations (MICs).

| 5-Nitroimidazole Compound | Bacteroides fragilis group (MIC µg/mL) | Clostridium difficile (MIC µg/mL) | Anaerobic cocci (MIC µg/mL) |

| Metronidazole | ≤ 4 | ≤ 4 (one resistant strain > 16) | ≤ 4 (approx. 70% susceptible) |

| Tinidazole | Slightly more active than metronidazole | ≤ 4 | ≤ 4 (approx. 70% susceptible) |

| Ornidazole | Similar to metronidazole | ≤ 4 | ≤ 4 (approx. 70% susceptible) |

| Data compiled from[27] |

Conclusion

The mechanism of action of 5-nitroimidazole compounds is a sophisticated example of targeted chemotherapy, exploiting the unique anaerobic metabolism of susceptible bacteria. Their efficacy is dependent on a reductive activation cascade that transforms these inert prodrugs into potent DNA-damaging agents. A thorough understanding of this mechanism, as well as the strategies bacteria employ to resist these drugs, is crucial for the development of novel 5-nitroimidazole derivatives with improved activity and a lower propensity for resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between these important antimicrobial agents and their bacterial targets.

References

-

Müller, M. (1981). Action of clinically utilized 5-nitroimidazoles on microorganisms. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 31–41. [Link]

-

Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1981). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 30(15), 2089–2093. [Link]

-

Kulda, J. (1999). Alternative Pathway of Metronidazole Activation in Trichomonas vaginalis Hydrogenosomes. Antimicrobial Agents and Chemotherapy, 43(6), 1369–1375. [Link]

-

Kedderis, G. L., Argenbright, L. S., & Miwa, G. T. (1989). Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite. Archives of Biochemistry and Biophysics, 274(2), 645–653. [Link]

-

Kedderis, G. L., & Miwa, G. T. (1988). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical Research in Toxicology, 1(6), 377–383. [Link]

-

Müller, M. (1981). Action of clinically utilized 5-nitroimidazoles on microorganisms. Semantic Scholar. [Link]

-

Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265–279. [Link]

-

Pérez-Villanueva, J., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Future Pharmacology, 4(1), 15. [Link]

-

Graves, K. J., et al. (2020). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 147(11), 1239–1252. [Link]

-

Edwards, D. I. (1984). The mechanism of nitroimidazole damage to DNA: coulometric evidence. International Journal of Radiation Oncology, Biology, Physics, 10(8), 1315–1318. [Link]

-

Ren, J., et al. (2008). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of Bacteriology, 190(14), 5046–5054. [Link]

-

Williams, C. L., & Rowland, I. R. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388. [Link]

-

Wassmann, C., et al. (1999). Involvement of superoxide dismutase and pyruvate:ferredoxin oxidoreductase in mechanisms of metronidazole resistance in Entamoeba histolytica. Journal of Antimicrobial Chemotherapy, 44(6), 739–742. [Link]

-

Adagu, I. S., et al. (2002). Phylogenetic Analysis of Pyruvate-Ferredoxin Oxidoreductase, a Redox Enzyme Involved in the Pharmacological Activation of Nitro-Based Prodrugs in Bacteria and Protozoa. Molecules, 7(12), 874. [Link]

-

Leitsch, D., et al. (2011). Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1756–1765. [Link]

-

Goldman, P., et al. (1986). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. The Journal of antimicrobial chemotherapy, 17(2), 163–171. [Link]

-

Williams, C. L., & Rowland, I. R. (2021). The role of nitroreductases in resistance to nitroimidazoles. Abertay University Research Portal. [Link]

-

Knox, R. J., Knight, R. C., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British journal of cancer, 44(5), 741–745. [Link]

-

Greb, A., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Central Science, 8(11), 1548–1557. [Link]

-

Upcroft, J. A., Campbell, R. W., & Upcroft, P. (1999). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 43(1), 73–76. [Link]

-

Lecturio. (2021). Nitroimidazoles. [Link]

-

Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(1), 223. [Link]

-

Gismondo, M. R., et al. (1988). In-vitro studies of two 5-nitroimidazole derivatives. The Journal of antimicrobial chemotherapy, 22(4), 461–466. [Link]

-

Moodley, P., et al. (2022). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Microbiology Spectrum, 10(4), e0086222. [Link]

-

Sisson, G., et al. (2000). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 44(9), 2442–2448. [Link]

-

No authors listed. (n.d.). Antimicrobial susceptibility testing of four 5-nitroimidazoles against trichomonas vaginalis. Semantic Scholar. [Link]

-

Müller, M. (1986). Reductive activation of nitroimidazoles in anaerobic microorganisms. Biochemical pharmacology, 35(1), 37–41. [Link]

-

Olsson-Liljequist, B., & Nord, C. E. (1981). In vitro susceptibility of anaerobic bacteria to nitroimidazoles. Scandinavian Journal of Infectious Diseases. Supplementum, 26, 42–45. [Link]

-

Leitsch, D., et al. (2007). Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLoS Biology, 5(8), e211. [Link]

-

Knox, R. J., Knight, R. C., & Edwards, D. I. (1983). DNA damage induced by reductively activated nitroimidazoles--pH effects. Biochemical pharmacology, 32(24), 3819–3823. [Link]

-

Edwards, D. I., Knox, R. J., & Knight, R. C. (1983). Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction. Biochemical pharmacology, 32(14), 2149–2156. [Link]

-

de la Mora, E., et al. (2003). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 8(12), 929–934. [Link]

-

Kedderis, G. L., & Miwa, G. T. (1988). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical research in toxicology, 1(6), 377–383. [Link]

-

García-Contreras, R., et al. (2024). Exploring Antibacterial Properties of Mechanochemically Synthesized MgAl2O4 Spinel Nanoparticles for Dental and Medical Applications. International Journal of Molecular Sciences, 25(5), 2905. [Link]

-

Kumari, A., et al. (2008). DNA damage: detection strategies. EXCLI journal, 7, 44–62. [Link]

Sources

- 1. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of clinically utilized 5-nitroimidazoles on microorganisms. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 7. Alternative Pathway of Metronidazole Activation in Trichomonas vaginalis Hydrogenosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 11. journals.asm.org [journals.asm.org]

- 12. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The mechanism of nitroimidazole damage to DNA: coulometric evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lecturio.com [lecturio.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In vitro susceptibility of anaerobic bacteria to nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. excli.de [excli.de]

Biological activity of 5-nitro-1H-imidazole-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Nitro-1H-imidazole-2-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial and antiparasitic agents, with metronidazole being its most recognized representative. The strategic introduction of a carboxylic acid group at the 2-position of this scaffold creates this compound, a versatile building block for a new generation of therapeutic candidates. This modification provides a crucial handle for synthetic elaboration, allowing for the fine-tuning of physicochemical properties and biological activity. This guide synthesizes the current understanding of these derivatives, detailing their shared mechanism of action, diverse biological activities against parasites, bacteria, and cancer cells, and the experimental methodologies required for their evaluation. We will explore the causality behind their bioactivation, the protocols to validate their efficacy, and the structure-activity relationships that guide future drug design.

Introduction: The Strategic Importance of the 5-Nitroimidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of essential biological molecules like the amino acid histidine and purines.[1] Its ionizable and polar nature often enhances the pharmacokinetic profiles of drug candidates.[1] The addition of a nitro group (NO₂) at the 5-position gives rise to the 5-nitroimidazole class, which has been a mainstay in treating infections caused by anaerobic bacteria and protozoa since the 1950s.[1]

The therapeutic efficacy of these compounds stems from a unique biological context: their selective activation within anaerobic or microaerophilic organisms.[2] this compound and its derivatives represent a logical evolution of this chemical class. The carboxylic acid moiety serves as a key synthetic intermediate, enabling the creation of diverse libraries of amides and esters.[1][3] This derivatization is not merely a synthetic exercise; it is a strategic approach to modulate solubility, cell permeability, target engagement, and ultimately, therapeutic potency and spectrum of activity.[3][4]

The Core Pharmacophore: A Mechanism of Bioreductive Activation

The defining characteristic of 5-nitroimidazoles is their function as prodrugs.[5] Their toxicity is not inherent but is unleashed through a reductive activation process that occurs selectively in low-oxygen environments, making them highly specific for anaerobic pathogens and hypoxic tumor cells.[][7]

The mechanism proceeds through the following key steps:

-

Cellular Uptake: The neutral prodrug passively diffuses into the target cell.[8]

-

Electron Transfer: In the low-redox-potential environment of anaerobes, proteins such as ferredoxin or pyruvate:ferredoxin oxidoreductase (PFOR) transfer a single electron to the 5-nitro group.[5][9] This step is critical for selectivity, as these low-potential electron donors are generally absent in host mammalian cells.[10]

-

Radical Formation: This one-electron reduction generates a highly reactive nitroso radical anion (R-NO₂•⁻).[8] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound, a futile cycle that protects aerobic cells from damage and confines the drug's activity to its intended targets.[2]

-

Generation of Cytotoxic Species: Under anaerobic conditions, the nitroso radical is further reduced to generate a cascade of cytotoxic intermediates, including nitroso and hydroxylamine derivatives.[8][11]

-

Macromolecular Damage: These highly reactive species are the ultimate effectors of cell death. They interact indiscriminately with cellular macromolecules, causing DNA degradation and strand breakage, protein dysfunction, and membrane damage.[5][7][8]

This process of bioreductive activation is a self-validating system; the drug's efficacy is intrinsically linked to the unique metabolic machinery of the target pathogen.

Synthetic Strategies and Chemical Space

The synthesis of this compound derivatives often begins with commercially available nitroimidazoles like metronidazole. The general approach involves the oxidation of a substituent at the 2-position to form the carboxylic acid, followed by coupling reactions to generate diverse amides or esters.

Core Synthesis Workflow

A common and reliable pathway involves:

-

Starting Material Modification: Conversion of the hydroxyl group of a precursor like metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazole) to a more stable intermediate, for example, by reacting with thionyl chloride to yield 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole.[12]

-

Oxidation: The methyl group at the C2 position is oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate in an aqueous solution.[1] A key discovery was that performing this oxidation under strongly acidic conditions can stabilize the resulting carboxylic acid and prevent decarboxylation.[1]

-

Activation & Amidation: The resulting this compound is "activated," often by converting it to an acid chloride with agents like oxalyl chloride or phosphorus oxychloride.[3][4][12] This activated intermediate readily reacts with a wide range of primary or secondary amines (including sulfonamides, piperazine derivatives, etc.) to yield the final amide derivatives.[12][13]

Exemplary Protocol: Synthesis of a 1-substituted-5-nitro-1H-imidazole-2-carboxamide

This protocol is a generalized representation based on common literature procedures.[3][12] Researchers must adapt conditions based on specific substrates and consult original safety and handling data.

-

Oxidation of the 2-Methyl Precursor:

-

Suspend the starting material, 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole (1.0 eq), in an aqueous solution of sodium bicarbonate.

-

Heat the mixture to reflux (approx. 100-110 °C).

-

Slowly add potassium permanganate (KMnO₄, ~4-5 eq) portion-wise over several hours, maintaining the reflux. The causality here is to control the exothermic reaction and ensure complete oxidation.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product. Filter, wash with cold water, and dry under vacuum.[1]

-

-

Amide Coupling:

-

Suspend the synthesized carboxylic acid (1.0 eq) in a dry, aprotic solvent like pyridine or THF.

-

Add a condensing agent such as phosphorus oxychloride (POCl₃, ~1.1 eq) dropwise at 0 °C. This in situ formation of the acid chloride is crucial for reactivity.

-

Add the desired amine (e.g., a substituted piperazine or sulfonamide, 1.0 eq).

-

Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

-

Perform an aqueous workup, typically by pouring the reaction mixture into ice water, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final amide derivative.

-

Spectrum of Biological Activity

The derivatization of the 2-carboxylic acid group allows for the exploration of a wide range of biological targets.

A. Antiparasitic Activity

This is the most extensively studied application. These derivatives have shown potent activity against a variety of protozoan parasites, often exceeding the potency of metronidazole.

-

Intestinal Protozoa: Compounds have demonstrated significant efficacy against Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[3][14][15] The ability to modify the 2-carboxamide substituent provides a powerful tool to overcome emerging drug resistance.[10]

-

Kinetoplastids: The scaffold is also effective against parasites like Leishmania donovani (causing visceral leishmaniasis) and Trypanosoma cruzi (causing Chagas disease).[5][9][16]

Table 1: Comparative In Vitro Antiparasitic Activity (IC₅₀/EC₅₀ in µM)

| Compound Class | Derivative Example | G. lamblia | E. histolytica | T. vaginalis | T. cruzi | L. donovani | Reference |

|---|---|---|---|---|---|---|---|

| Reference Drug | Metronidazole | 6.1 - 18 | 5.0 | 0.8 | >10 | >10 | [14] |

| Reference Drug | Benznidazole | - | - | - | 2.31 | - | [16] |

| 1-Methyl-5-nitroimidazole-2-carboxamides | R = morpholine | 1.6 | 1.7 | 0.6 | - | - | [14] |

| 1-Methyl-5-nitroimidazole-2-carboxamides | R = NHCH₂(2-pyridinyl) | 1.6 | 5.1 | 0.7 | - | - | [14] |

| Ethynyl Aryl Substituted Imidazooxazoles | Compound 6b | - | - | - | 0.92 | >10 | [16] |

| 5-Aryl-4-nitroimidazoles | 5-(3-chlorophenyl) deriv. | ~1.47 | ~1.47 | - | - | - |[15] |

B. Antibacterial Activity

Consistent with their mechanism of action, these derivatives are most effective against anaerobic bacteria.[17] However, certain structural modifications have yielded compounds with activity against aerobic bacteria as well.[18]

-

Anaerobes: Potent activity is observed against clinically relevant species like Clostridium difficile and Bacteroides fragilis.[13]

-

Aerobes: While the parent scaffold is inactive, some derivatives, such as a benzene sulfonated metronidazole derivative, have shown inhibitory effects on Staphylococcus aureus.[18] This suggests that specific substitutions can alter the mechanism or uptake to bypass the oxygen-dependent futile cycling.

Table 2: Minimum Inhibitory Concentration (MIC) Against Select Bacteria (µg/mL) | Compound Class | Derivative Example | S. aureus | Streptococcus B | Reference | | :--- | :--- | :--- | :--- | | Reference Drug | Metronidazole | >1024 | >1024 |[18] | | 1-Substituted Ethyl Derivatives | Benzene sulfonated deriv. (M1) | 250 | - |[18] | | 1-Substituted Ethyl Derivatives | Phenylacetamide deriv. (M3) | - | 187.5 |[18] | | Triazolylthioethyl Derivatives | Various | 7.3 - 125 | - |[19][20] |

C. Anticancer Activity

The hypoxic microenvironment of solid tumors provides a perfect rationale for using 5-nitroimidazoles as hypoxia-activated prodrugs.[13][21]

-

Selective Cytotoxicity: Derivatives show significantly greater cytotoxicity toward cancer cells under hypoxic conditions compared to normal oxygen (normoxic) levels.[21]

-

Radiosensitization: These compounds can enhance the efficacy of radiation therapy. By depleting intracellular thiols and forming DNA adducts, they make cancer cells more susceptible to radiation-induced damage.[21]

-

Target Pathways: Some derivatives have been shown to act via specific pathways, such as the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis.[21]

Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) | Compound Class | Cell Line | Activity (Normoxia) | Activity (Hypoxia) | Reference | | :--- | :--- | :--- | :--- | | Oxadiazole/Triazole Hybrids | HCT116 | 12.5 - 24.4 | 4.7 - 11.6 |[21] | | N-Alkyl-nitroimidazoles | A549 (Lung) | LC₅₀ ~16.7 - 28.5 | - |[22][23] | | N-Alkyl-nitroimidazoles | MDA-MB-231 (Breast) | LC₅₀ ~16.7 - 21.0 | - |[22][23] |

Experimental Protocols for Biological Evaluation

Rigorous and reproducible in vitro testing is the foundation for evaluating these derivatives. The choice of protocol must account for the specific biology of the target organism.

A. Protocol: In Vitro Antigiardial Susceptibility Assay

This protocol is for determining the EC₅₀ value against Giardia duodenalis trophozoites.

-

Culturing: Culture Giardia duodenalis trophozoites (e.g., WB strain) axenically in Keister’s modified TYI-S-33 medium supplemented with bovine bile and fetal bovine serum at 37°C. The causality for using this specific medium is that it provides the necessary nutrients and conditions to mimic the intestinal environment for optimal parasite growth.

-

Drug Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤0.5%).

-

Assay Setup: In a 96-well plate, dispense 100 µL of parasite suspension (containing ~1 x 10⁴ trophozoites). Add 100 µL of the diluted drug solutions to the respective wells. Include wells for a positive control (metronidazole), a negative control (parasites with drug-free medium containing DMSO), and a blank (medium only).

-

Incubation: Incubate the plate anaerobically (using a gas pack system or anaerobic chamber) at 37°C for 48 hours. The anaerobic condition is critical to ensure the bioreductive activation of the 5-nitroimidazole compounds.

-

Viability Assessment (Resazurin Method):

-

Add 20 µL of resazurin solution (0.125 mg/mL) to each well.

-

Incubate for another 4-6 hours at 37°C.

-

Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm). Viable cells reduce non-fluorescent blue resazurin to fluorescent pink resorufin.

-

-

Data Analysis: Subtract the blank reading, normalize the data to the negative control (100% viability), and plot the percentage of viability against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the EC₅₀ value.

B. Protocol: In Vitro Anticancer Hypoxia Assay

This protocol is for assessing the differential cytotoxicity of a compound under normoxic vs. hypoxic conditions using an MTT assay.

-

Cell Seeding: Seed cancer cells (e.g., HCT116) into two identical 96-well plates at a density of ~5,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of the test compound.

-

Incubation:

-

Normoxic Plate: Incubate one plate in a standard incubator (21% O₂, 5% CO₂) at 37°C for 48-72 hours.

-

Hypoxic Plate: Place the second plate in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) and incubate at 37°C for the same duration. The low oxygen level is the experimental variable designed to trigger the bioreductive activation of the prodrug.

-

-

MTT Assay:

-

Remove the medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well.

-

Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding 100 µL of a solubilizing agent (e.g., DMSO or a dedicated buffer).

-

-

Data Analysis: Read the absorbance at ~570 nm. Calculate the IC₅₀ values for both normoxic and hypoxic conditions as described previously. The ratio of IC₅₀ (normoxic) / IC₅₀ (hypoxic) gives the "hypoxic cytotoxicity ratio," a measure of the compound's selectivity for hypoxic cells.

Structure-Activity Relationships (SAR) and Future Directions

Systematic modification of the this compound scaffold has yielded key insights for rational drug design:

-

C2-Position: The 2-carboxamide is a critical site for modulation. Introducing polar groups, such as a morpholine or pyridinylmethylamine, has been shown to enhance antiparasitic activity against G. lamblia and E. histolytica, potentially by improving solubility and interaction with biological targets.[14]

-

N1-Position: Substituents at the N1 position significantly influence the compound's physicochemical properties and metabolism.[24] The length and nature of alkyl chains can impact antitumor activity, suggesting interactions with specific cellular targets.[22]

-

Electronic Properties: Enhancing the resonance conjugation of the overall chemical structure has been correlated with increased antiprotozoal activity, likely by facilitating the crucial initial electron transfer to the nitro group.[8][10]

Future Directions and Unanswered Questions:

-

Overcoming Resistance: Can novel derivatives at the 2-position bypass the resistance mechanisms seen with metronidazole, which often involve downregulation of activating enzymes like PFOR?[10]

-

Broadening the Spectrum: Can a single derivative be optimized for potent activity against parasites, anaerobic bacteria, and hypoxic tumors simultaneously, creating a "multi-pronged" therapeutic agent?

-

Improving Selectivity: While the hypoxia-selective mechanism provides inherent safety, further optimization is needed to minimize off-target effects and improve the therapeutic index, especially for anticancer applications.

-

Exploring New Targets: Beyond general macromolecular damage, do specific derivatives engage with unique protein targets in different organisms? Identifying these could lead to more potent and less toxic drugs.

The this compound scaffold remains a rich and promising platform for the discovery of new therapeutics. By combining rational synthetic design with rigorous biological evaluation, researchers can continue to unlock its full potential in the fight against infectious diseases and cancer.

References

-

Di-Paola, R. S., et al. (2000). In-vitro studies of two 5-nitroimidazole derivatives. PubMed. Available at: [Link]

-

Bozdag, O., et al. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. PubMed. Available at: [Link]

-

Leitsch, D. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]

-

Khattab, R. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]

-

Bozdag, O., et al. (1999). 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. Il Farmaco. Available at: [Link]

-

Vichi-Ramírez, M. M., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI Encyclopedia. Available at: [Link]

-

Shahnaz, S., et al. (2017). 5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. Available at: [Link]

-

Gürsoy, E., et al. (2000). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Available at: [Link]

-

Vichi-Ramírez, M. M., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. Available at: [Link]

-

Al-Mohizea, A. M., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. Available at: [Link]

-

Pérez-Tejada, P., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. Available at: [Link]

-

Laleu, B., et al. (2020). Synthesis and in vitro evaluation of new 5-substituted 6-nitroimidazooxazoles as antikinetoplastid agents. PubMed. Available at: [Link]

-

Tso, C., et al. (2006). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. PubMed. Available at: [Link]

-

Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. IJPPR. Available at: [Link]

-

Jarrad, A. M., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Semantic Scholar. Available at: [Link]

-

Whalen, J. K., et al. (1986). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. PubMed. Available at: [Link]

-

Jarrad, A. M., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. National Institutes of Health (NIH). Available at: [Link]

-

Lecturio (2021). Nitroimidazoles. Lecturio. Available at: [Link]

- Hoff, D. R. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids. Google Patents.

-

Anderson, R. F., et al. (2010). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. National Institutes of Health (NIH). Available at: [Link]

-

Pérez-Tejada, P., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2012). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. National Institutes of Health (NIH). Available at: [Link]

-

Upadhyay, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]

-

El-Naggar, M., et al. (2023). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. PubMed. Available at: [Link]

-

Pérez-Tejada, P., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. Available at: [Link]

-

Argüello-García, R., et al. (2012). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. National Institutes of Health (NIH). Available at: [Link]

-

Gcebe, N. P., et al. (2022). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. American Society for Microbiology. Available at: [Link]

-

Boreham, P. F., et al. (1985). A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis. PubMed. Available at: [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Chadha, R., & Arora, P. (n.d.). Medicinal Significance of Nitroimidazoles. NIScPR. Available at: [Link]

-

PubChem (n.d.). This compound. PubChem. Available at: [Link]

-

Wujec, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. This compound | 351990-51-7 | Benchchem [benchchem.com]

- 2. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Buy this compound | 351990-51-7 [smolecule.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 7. lecturio.com [lecturio.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. mdpi.com [mdpi.com]

- 10. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and in vitro evaluation of new 5-substituted 6-nitroimidazooxazoles as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 23. scispace.com [scispace.com]

- 24. jocpr.com [jocpr.com]

A Technical Guide to the Spectroscopic Characterization of 5-nitro-1H-imidazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 5-nitro-1H-imidazole-2-carboxylic acid, a key heterocyclic compound in medicinal and synthetic chemistry. As a foundational scaffold, understanding its structural features through spectroscopic analysis is paramount for its application in drug development and materials science. This document synthesizes theoretical predictions and data from analogous structures to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound (C₄H₃N₃O₄) possesses a unique arrangement of functional groups: a carboxylic acid at the 2-position and a nitro group at the 5-position of the imidazole ring. This specific constitution governs its chemical reactivity and biological activity. The molecular weight of this compound is approximately 157.08 g/mol .[1][2]

The spectroscopic characterization of this molecule is crucial for confirming its identity and purity after synthesis. Each spectroscopic technique provides a unique piece of the structural puzzle.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals corresponding to the imidazole ring proton and the carboxylic acid proton.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity & Integration |

| ~12.0 | Singlet, 1H |

| ~8.0 - 8.5 | Singlet, 1H |

-